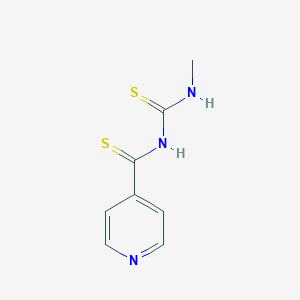
N-(Methylcarbamothioyl)pyridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylcarbamothioyl)pyridine-4-carbothioamide is a chemical compound with the molecular formula C7H9N3S2 It is known for its unique structure, which includes a pyridine ring substituted with a methylcarbamothioyl group and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylcarbamothioyl)pyridine-4-carbothioamide typically involves the reaction of pyridine-4-carbothioamide with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes steps for the safe handling and disposal of by-products and waste materials .
Análisis De Reacciones Químicas
Types of Reactions
N-(Methylcarbamothioyl)pyridine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-(Methylcarbamothioyl)pyridine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(Methylcarbamothioyl)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinethioamide: Similar in structure but lacks the methylcarbamothioyl group.
Thioisonicotinamide: Another related compound with a similar core structure but different substituents.
Uniqueness
N-(Methylcarbamothioyl)pyridine-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
105354-29-8 |
|---|---|
Fórmula molecular |
C8H9N3S2 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
N-(methylcarbamothioyl)pyridine-4-carbothioamide |
InChI |
InChI=1S/C8H9N3S2/c1-9-8(13)11-7(12)6-2-4-10-5-3-6/h2-5H,1H3,(H2,9,11,12,13) |
Clave InChI |
BAGWXMOGFPXVKO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NC(=S)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


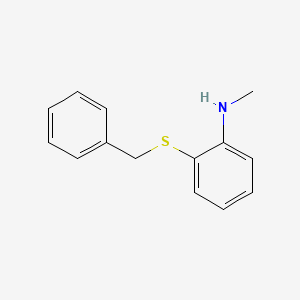
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)
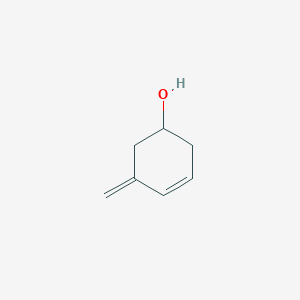
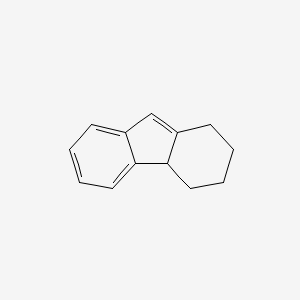

![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)



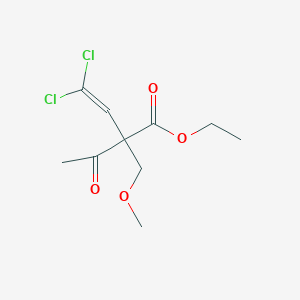
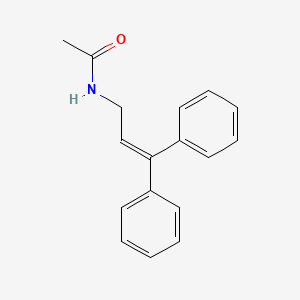


![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
